molecular formula C11H13NO6S B1350442 2-{[2-(4-Methoxyanilino)-2-oxoethyl]-sulfonyl}acetic acid CAS No. 338953-92-7

2-{[2-(4-Methoxyanilino)-2-oxoethyl]-sulfonyl}acetic acid

Cat. No.: B1350442
CAS No.: 338953-92-7
M. Wt: 287.29 g/mol
InChI Key: KFJPRKRTTBVZRR-UHFFFAOYSA-N
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Description

2-{[2-(4-Methoxyanilino)-2-oxoethyl]-sulfonyl}acetic acid is a chemical compound with the molecular formula C11H13NO6S and a molecular weight of 287.29 g/mol . This compound is characterized by the presence of a methoxyaniline group, an oxoethyl group, and a sulfonylacetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-{[2-(4-Methoxyanilino)-2-oxoethyl]-sulfonyl}acetic acid typically involves the reaction of 4-methoxyaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with sodium sulfite to yield the final product . The reaction conditions usually require a controlled temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

2-{[2-(4-Methoxyanilino)-2-oxoethyl]-sulfonyl}acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-{[2-(4-Methoxyanilino)-2-oxoethyl]-sulfonyl}acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[2-(4-Methoxyanilino)-2-oxoethyl]-sulfonyl}acetic acid involves its interaction with specific molecular targets and pathways. The methoxyaniline group can interact with enzymes and receptors, modulating their activity. The sulfonylacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar compounds to 2-{[2-(4-Methoxyanilino)-2-oxoethyl]-sulfonyl}acetic acid include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-(4-methoxyanilino)-2-oxoethyl]sulfonylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6S/c1-18-9-4-2-8(3-5-9)12-10(13)6-19(16,17)7-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJPRKRTTBVZRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377263
Record name [2-(4-Methoxyanilino)-2-oxoethanesulfonyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338953-92-7
Record name [2-(4-Methoxyanilino)-2-oxoethanesulfonyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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